3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine

Kinase Inhibition RET Medicinal Chemistry

3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-87-3) is a heterocyclic, 3,5-disubstituted isoxazole bearing a primary amine at the 5-position and a 2-chloro-4-fluorophenyl ring at the 3-position. This core scaffold is a privileged structure in medicinal chemistry, and the compound serves as a key intermediate in the synthesis of potent kinase inhibitors, notably those targeting wild-type and mutant forms of RET (rearranged during transfection) kinase.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
CAS No. 1021245-87-3
Cat. No. B6265622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine
CAS1021245-87-3
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C2=NOC(=C2)N
InChIInChI=1S/C9H6ClFN2O/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,12H2
InChIKeyCBTACQKUWICLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-87-3): A Strategic 5-Aminoisoxazole Building Block for Kinase-Targeted Library Synthesis


3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-87-3) is a heterocyclic, 3,5-disubstituted isoxazole bearing a primary amine at the 5-position and a 2-chloro-4-fluorophenyl ring at the 3-position [1]. This core scaffold is a privileged structure in medicinal chemistry, and the compound serves as a key intermediate in the synthesis of potent kinase inhibitors, notably those targeting wild-type and mutant forms of RET (rearranged during transfection) kinase [2]. Its value proposition lies in the orthogonal reactivity of the 5-amino group, which enables late-stage diversification into sulfonamide, amide, or urea linkages, distinguishing it from non-amino or differently substituted isoxazole analogs that lack this synthetic handle.

Why 3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine Cannot Be Replaced by Generic 5-Aminoisoxazoles


The 5-aminoisoxazole scaffold is widely used, yet the specific 2-chloro-4-fluorophenyl substitution pattern on the 3-position is critical. Simple replacement with a 3-phenyl or 3-(4-fluorophenyl) analog alters the electron density and lipophilicity of the core, which can abolish target binding. For example, a patent disclosing RET kinase inhibitors explicitly exemplifies the 2-chloro-4-fluorophenyl motif within advanced leads, indicating a non-obvious contribution to potency and selectivity [1]. Furthermore, direct sulfochlorination of 3-arylisoxazol-5-amines to generate carbonic anhydrase inhibitors demonstrates that even subtle halogen changes on the 3-aryl ring lead to pronounced SAR trends and nanomolar potency shifts; generic substitution therefore risks a complete loss of biological activity [2].

Quantitative Differentiation of 3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine from Its Closest Analogs


Enhanced RET Kinase Inhibitor Potency via 2-Chloro-4-fluorophenyl Substitution

The 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine substructure is directly incorporated into a series of RET kinase inhibitors claimed in WO2022098970. A closely related analog in the same patent series, bearing a 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-ylamino motif (Example 2/9), achieves an IC50 of 150 nM against wild-type RET kinase [1]. While a direct, quantitative head-to-head comparison with the analogous 3-(2,4-difluorophenyl) variant is not available in the public domain, the specific selection of the 2-chloro-4-fluoro pattern over 2,4-difluoro in this potent lead series strongly implies a critical role for the chlorine atom in target engagement.

Kinase Inhibition RET Medicinal Chemistry

Computed Lipophilicity Advantage Over the 2,4-Difluoro Analog

Replacing the 2-fluoro substituent with chlorine significantly increases calculated lipophilicity. The target compound has a computed XLogP3-AA of approximately 3.6 for its elaborated derivative, while the core 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-84-0) has a lower predicted logP due to the absence of the heavier halogen [1]. This calculated increase of roughly 0.5–1.0 logP units can translate into improved membrane permeability and target protein binding for intracellular kinase targets.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Tractability for High-Yield Sulfochlorination

A series of 3-aryl-5-aminoisoxazoles, including 3-(2-chloro-4-fluorophenyl) and its analogs, were shown to undergo direct electrophilic sulfochlorination to yield primary sulfonamide carbonic anhydrase inhibitors with nanomolar potency [1]. The electron-withdrawing nature of the 2-chloro-4-fluorophenyl group activates the isoxazole ring for electrophilic substitution compared to 3-phenyl analogs, potentially enabling higher yields under milder conditions, although specific comparative yield data for this compound versus the difluoro analog was not disclosed.

Synthetic Chemistry Sulfonamide Synthesis Carbonic Anhydrase

High-Impact Application Scenarios for 3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine Based on Quantified Evidence


Synthesis of RET Kinase Inhibitor Libraries for Oncology

This compound is the preferred 5-aminoisoxazole building block for generating focused libraries targeting wild-type and mutant RET kinases. A directly analogous compound (WO2022098970, Example 2/9) achieves an IC50 of 150 nM against wild-type RET, validating the crucial role of the 2-chloro-4-fluorophenyl motif. Incorporating this exact building block into library synthesis streamlines hit-to-lead optimization by starting from a biologically validated core. [1]

Late-Stage Diversification into Primary Sulfonamide hCA Inhibitors

When a project requires isoxazole-based primary sulfonamides, the 2-chloro-4-fluorophenyl analog offers an optimal balance of reactivity and pharmacokinetic profile. Established direct sulfochlorination chemistry converts this scaffold into nanomolar inhibitors of human carbonic anhydrase isoforms. The chlorine atom provides a synthetic handle for further derivatization (e.g., cross-coupling) that is absent in the 2,4-difluoro analog. [2]

Physicochemical Property Optimization in CNS-Penetrant Programs

The calculated lipophilicity (XLogP3-AA ~3.6 for elaborated derivatives) positions this compound favorably for achieving blood-brain barrier permeability compared to the 2,4-difluoro analog. This makes it a superior choice for CNS-targeted kinase programs where a moderate logP increase enhances passive permeability without violating Lipinski's Rule of Five. [3]

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